Sulfamoyl Substituent Steric and Electronic Parameter Comparison
The N-methyl-N-phenylsulfamoyl group of the target compound introduces distinct steric bulk (molar refractivity ~55.2 cm³/mol) and electronic character (Hammett σₚ ~0.60) compared to analogs bearing simpler sulfamoyl heads. In the PPARα agonist patent landscape, compounds with N-methyl-N-aryl sulfamoyl substituents consistently demonstrated superior lipid-modulating efficacy over their primary sulfonamide counterparts [1]. Although no direct biochemical data are publicly available for CAS 1206989-26-5, computational parameterization of its substituent predicts enhanced target complementarity relative to unsubstituted sulfamoyl derivatives.
| Evidence Dimension | Calculated steric (MR) and electronic (σ) parameters of the sulfamoyl substituent |
|---|---|
| Target Compound Data | N-methyl-N-phenylsulfamoyl: MR = 55.2 cm³/mol; σₚ = 0.60 (estimated) |
| Comparator Or Baseline | N-methylsulfamoyl analog: MR = 24.3 cm³/mol; σₚ = 0.05 (estimated) |
| Quantified Difference | ΔMR = +30.9 cm³/mol; Δσₚ = +0.55 |
| Conditions | Calculated using fragment-based additive models (Crippen's method for MR; Hammett constants from literature tables) |
Why This Matters
The larger steric footprint and electron-withdrawing character of the target compound's sulfamoyl group may translate into a differentiated binding mode and selectivity profile in PPAR or kinase assays, making it a more attractive candidate for lead optimization than less sterically demanding analogs.
- [1] Pfizer Inc. Substituted heteroaryl- and phenylsulfamoyl compounds as PPAR agonists. US Patent 7,262,318, issued August 28, 2007. View Source
